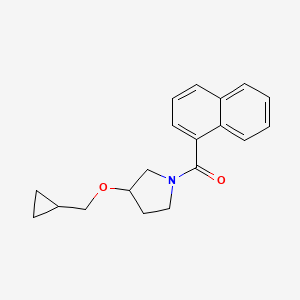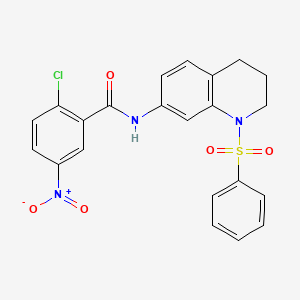
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone, also known as CPNP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPNP belongs to the class of designer drugs known as cathinones, which are structurally similar to amphetamines and have stimulant properties.
Scientific Research Applications
Synthesis and Anticancer Evaluation
A study by Gouhar & Raafat (2015) explored the synthesis of a related naphthalene derivative, focusing on its reaction with various nucleophiles for anticancer evaluation. This research is significant as it contributes to the development of potential anticancer agents through the synthesis of novel naphthalene derivatives (R. S. Gouhar, Eman M. Raafat, 2015).
Chemosensors for Transition Metal Ions
Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors, demonstrating their ability to selectively detect Cu2+ ions, which could have implications for environmental monitoring and biochemical applications (Prajkta Gosavi-Mirkute et al., 2017).
Necroptosis and Apoptosis Induction in Melanoma Cells
Kong et al. (2018) identified a novel naphthyridine derivative that induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, presenting a potential new avenue for melanoma treatment (Q. Kong et al., 2018).
Development of Thermally Stable Polyamides
Research by Mehdipour‐Ataei et al. (2005) focused on the synthesis of naphthalene-ring containing diamines and the resulting thermally stable polyamides, highlighting applications in materials science for creating durable polymeric materials (S. Mehdipour‐Ataei et al., 2005).
Molecular Structure Analysis
Lakshminarayana et al. (2009) conducted a molecular structure analysis of a compound with a similar structure, emphasizing the significance of structural characterization in the development of new chemical entities for various applications (B. Lakshminarayana et al., 2009).
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(18-7-3-5-15-4-1-2-6-17(15)18)20-11-10-16(12-20)22-13-14-8-9-14/h1-7,14,16H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYBLFIDQFHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2766689.png)


![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)



![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)



